3-(4-Chloro-3-ethylphenyl)thiolan-3-ol

Description

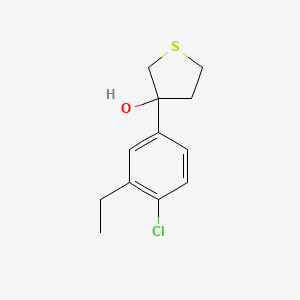

3-(4-Chloro-3-ethylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 4-chloro-3-ethylphenyl moiety.

Properties

IUPAC Name |

3-(4-chloro-3-ethylphenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-2-9-7-10(3-4-11(9)13)12(14)5-6-15-8-12/h3-4,7,14H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJFXLXPPILMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2(CCSC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)C2(CCSC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are also not explicitly documented. Typically, industrial production involves scaling up laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity and quality of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.

Scientific Research Applications

The compound has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It may be used as a reagent in chemical synthesis, a probe in biological studies, or a therapeutic agent in medical research. The specific applications depend on the compound’s properties and the research objectives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. detailed information on the molecular targets and pathways involved is not available. Generally, the compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Analysis :

- The trifluoromethoxy group in 3-(3-(Trifluoromethoxy)phenyl)thiolan-3-ol enhances metabolic stability and membrane permeability compared to the ethyl-chloro substituent in the target compound .

Commercial Availability and Pricing

Research and Industrial Implications

However, the Mitsunobu-based methodology and availability of precursors like 4-Chloro-3-ethylphenyl trifluoromethanesulfonate provide a pathway for targeted derivatization. Future studies should focus on:

- Structure-activity relationships (SAR) : Systematic variation of aryl substituents to optimize bioactivity.

- Stability assays : Addressing shelf-life concerns for commercial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.